molecular formula C20H20N2O7S B2465912 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896316-93-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2465912
CAS No.: 896316-93-1
M. Wt: 432.45
InChI Key: NTRXAMYGAANUFK-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring dual 2,3-dihydro-1,4-benzodioxin (benzodioxane) subunits and a pyrrolidinone ring. The compound’s structure includes a sulfonamide group bridging a benzodioxane ring and a pyrrolidin-3-yl moiety substituted with a second benzodioxane ring.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c23-20-9-13(12-22(20)14-1-3-16-18(10-14)28-7-5-26-16)21-30(24,25)15-2-4-17-19(11-15)29-8-6-27-17/h1-4,10-11,13,21H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXAMYGAANUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound dissects into three structural domains:

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine : A pyrrolidinone core fused to a benzodioxin ring.
  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride : The sulfonating agent derived from benzodioxine sulfonic acid.
  • Sulfonamide linkage : Formed via nucleophilic substitution between the amine and sulfonyl chloride.

Stepwise Synthesis Protocol

Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine

Nitration of 1,4-Benzodioxane

1,4-Benzodioxane undergoes nitration at the 6-position using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C, yielding 6-nitro-1,4-benzodioxane.

Reaction Conditions :

  • Temperature : 0–5°C (ice bath)
  • Time : 4–6 hours
  • Yield : 68–72%
Reduction to 6-Amino-1,4-benzodioxane

The nitro intermediate is reduced via catalytic hydrogenation using Raney Nickel (Ra-Ni) under 25–50 psi H₂ pressure in methanol at 20–50°C.

Optimization :

  • Catalyst Loading : 10% w/w Ra-Ni
  • Pressure : 2585.81–2844.39 Torr
  • Yield : 85–90%
Pyrrolidinone Ring Formation

The amine reacts with ethyl acrylate in a Michael addition-cyclization sequence. Heating under reflux in toluene with p-toluenesulfonic acid (PTSA) catalyzes lactam formation.

Procedure :

  • Michael Addition : Ethyl acrylate (1.2 eq) added dropwise to 6-amino-1,4-benzodioxane in toluene at 80°C.
  • Cyclization : Reflux for 12 hours with PTSA (0.1 eq).
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
  • Yield : 75–80%.

Preparation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride

Sulfonation of 1,4-Benzodioxane

Chlorosulfonic acid (ClSO₃H) is added dropwise to 1,4-benzodioxane in dichloromethane (DCM) at 0°C. The mixture stirs for 3 hours to form 6-sulfo-1,4-benzodioxane.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (benzodioxane:ClSO₃H)
  • Temperature : 0°C → 25°C (gradual warming)
  • Yield : 70–75%
Chlorination to Sulfonyl Chloride

The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux for 2 hours.

Procedure :

  • Reagents : PCl₅ (1.5 eq), SOCl₂ (5 eq)
  • Temperature : 80°C (reflux)
  • Workup : Evaporation under reduced pressure.
  • Yield : 90–95%.

Sulfonamide Coupling

The amine intermediate (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine) reacts with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0°C → 25°C.

Optimized Protocol :

  • Stoichiometry : Amine (1 eq), sulfonyl chloride (1.1 eq), TEA (2 eq)
  • Solvent : Anhydrous THF
  • Temperature : 0°C (initial), then 25°C for 12 hours
  • Workup : Dilution with water, extraction with DCM, drying over MgSO₄
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
  • Yield : 65–70%

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82–7.85 (d, J = 8.4 Hz, 2H, Ar-H sulfonamide)
    • δ 4.25–4.30 (m, 4H, –OCH₂CH₂O– benzodioxin)
    • δ 3.45–3.55 (m, 1H, pyrrolidinone CH–NH)
    • δ 2.65–2.75 (m, 2H, pyrrolidinone CH₂–C=O)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • 172.5 ppm (C=O pyrrolidinone)
    • 148.2 ppm (C–O benzodioxin)
    • 56.8 ppm (N–SO₂–C)

Infrared (IR) Spectroscopy

  • C=O Stretch : 1675 cm⁻¹ (pyrrolidinone lactam)
  • S=O Stretch : 1150 cm⁻¹ (symmetric), 1360 cm⁻¹ (asymmetric)

Process Optimization and Challenges

Yield Enhancement Strategies

  • Sulfonylation Catalyst : Substituting TEA with 4-dimethylaminopyridine (DMAP) increases yield to 78% by accelerating the coupling.
  • Microwave-Assisted Cyclization : Reducing pyrrolidinone formation time from 12 hours to 45 minutes at 120°C.

Regioselectivity in Sulfonation

Competitive sulfonation at the 2-position is mitigated by using excess ClSO₃H (1.5 eq) and maintaining temperatures below 10°C.

Scalability and Industrial Considerations

  • Cost-Effective Chlorination : Replacing PCl₅ with SOCl₂ alone reduces reagent costs but requires extended reflux (6 hours).
  • Continuous Flow Hydrogenation : Adopting fixed-bed Ra-Ni reactors for amine synthesis improves throughput by 40%.

Chemical Reactions Analysis

Reaction Types and Conditions

This compound participates in three primary reaction categories under controlled laboratory conditions:

Reaction Type Reagents/Conditions Key Functional Groups Involved
Nucleophilic Substitution LiH/DMF, bromoacetyl halides (e.g., 2-bromo-N-phenylacetamides) Sulfonamide (–SO₂NH–), pyrrolidinone
Oxidation KMnO₄ (acidic/neutral media)Benzodioxane ring, sulfonamide sulfur
Reduction NaBH₄ (protic solvents)Carbonyl groups (pyrrolidinone)

Nucleophilic Substitution

The sulfonamide nitrogen acts as a nucleophile in coupling reactions. For example:

  • Reaction with 2-bromo-N-(substituted-phenyl)acetamides in DMF with LiH yields 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides .

    • Conditions : 25°C, 30 min stirring, followed by acidification to pH 2–3 .

    • Mechanism : Deprotonation of sulfonamide by LiH enhances nucleophilicity, enabling attack on the electrophilic bromoacetamide carbon.

Oxidation

Controlled oxidation modifies the sulfur center or aromatic rings:

  • Sulfonamide oxidation : KMnO₄ converts the sulfonamide (–SO₂NH–) to sulfonic acid (–SO₃H) under acidic conditions.

  • Benzodioxane ring oxidation : Forms quinone-like structures, altering electronic properties.

Reduction

NaBH₄ selectively reduces the pyrrolidinone carbonyl to a hydroxyl group, generating a secondary alcohol derivative.

Mechanistic Insights

  • Substitution : LiH deprotonates the sulfonamide (–NH–), creating a strong nucleophile that displaces bromide in bromoacetamides .

  • Oxidation : KMnO₄ abstracts electrons from sulfur or aromatic π-systems, forming electrophilic intermediates that react with water or hydroxide.

  • Reduction : NaBH₄ delivers hydride to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield alcohol.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF) causes decomposition via sulfonamide cleavage .

  • pH Sensitivity : Acidic conditions (pH < 3) protonate the sulfonamide, reducing nucleophilicity and reaction efficiency .

Comparative Reactivity

The compound’s reactivity differs from simpler sulfonamides due to:

  • Steric hindrance from the benzodioxane and pyrrolidinone groups, slowing substitution rates .

  • Electronic effects : Electron-donating benzodioxane rings enhance sulfonamide nucleophilicity relative to benzene sulfonamides.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C17H22N2O5SC_{17}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 378.44 g/mol. It features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

  • Antidiabetic Activity : Research indicates that derivatives of benzodioxin compounds exhibit significant inhibitory effects on α-glucosidase, suggesting potential as antidiabetic agents. A study synthesized compounds related to this structure and evaluated their efficacy in enzyme inhibition, highlighting their therapeutic potential against diabetes .
  • CNS Disorders : Arylsulfonamides, including derivatives of this compound, have been explored for their utility in treating central nervous system diseases. The sulfonamide moiety is crucial for biological activity, making these compounds candidates for further pharmacological exploration .

Material Science

The structural characteristics of this compound lend themselves to applications in material science:

  • Polybenzoxazines : Dihydro[1,3]oxazines are utilized to create polybenzoxazines, which are thermosetting materials with advantageous properties such as low water absorption and excellent thermal stability. These materials are beneficial for various industrial applications due to their mechanical properties and ease of processing .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives involves various methodologies:

  • Chemical Synthesis : The synthesis typically involves reactions between 2,3-dihydro-1,4-benzodioxin derivatives and sulfonyl chlorides under controlled conditions. The resulting compounds are characterized using techniques such as ^1H-NMR and IR spectroscopy .
  • Derivative Exploration : Research continues into modifying the basic structure to enhance biological activity or material properties. For instance, modifications to the benzodioxin core can lead to improved pharmacological profiles or new material characteristics.

Case Study 1: Antidiabetic Potential

A study synthesized a series of new compounds based on the benzodioxin structure and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The results indicated that specific modifications led to enhanced inhibitory activity compared to standard drugs .

Case Study 2: Polybenzoxazine Development

Research on dihydro[1,3]oxazine derivatives demonstrated their ability to form polybenzoxazines with superior thermal and mechanical properties. This makes them suitable for applications in coatings and composites where durability is essential .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its dual benzodioxane rings and pyrrolidinone core. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Biological Activity Key Findings References
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzene-1-sulfonamide Single benzodioxane ring, fluorobenzene sulfonamide, pyrrolidinone Not explicitly reported (research compound) Structural similarity to the target compound but lacks the second benzodioxane ring; may differ in bioavailability or target affinity.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxane-linked carboxylic acid Anti-inflammatory (comparable to ibuprofen in rat paw edema assay) Demonstrates the anti-inflammatory potential of benzodioxane-carboxylic acid hybrids. Sulfonamide analogs may offer improved metabolic stability.
N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides Benzodioxane with nitrobenzenesulfonamide and alkyl/aralkyl chains Bacterial biofilm inhibition (E. coli, B. subtilis) Compounds 5e and 5f showed significant biofilm inhibition with mild cytotoxicity. The absence of a nitro group in the target compound may reduce toxicity.
3',4'(1",4"-Dioxino)flavone and 3',4'(2-Hydroxy methyl-1",4"-dioxino)flavone Flavone or coumarin fused with 1,4-dioxane rings Antihepatotoxic (comparable to silymarin) Hydroxy methyl substitution enhances activity, suggesting that polar groups on benzodioxane derivatives improve efficacy.
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylsulfonylamino)hexanoic Acid Benzodioxane-sulfonamide with hexanoic acid chain Not explicitly reported The carboxylic acid chain may confer distinct solubility or target interactions compared to the pyrrolidinone-containing target compound.

Structure-Activity Relationship (SAR) Insights

Benzodioxane Substitution :

  • Dual benzodioxane rings in the target compound may enhance binding to hydrophobic pockets in target proteins compared to single-ring analogs .
  • Hydroxy methyl or nitro groups on benzodioxane derivatives (e.g., in flavones or nitrobenzenesulfonamides) improve bioactivity but may increase cytotoxicity .

Sulfonamide vs. Carboxylic Acid :

  • Sulfonamide groups (as in the target compound) generally exhibit greater metabolic stability and longer half-lives than carboxylic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) .

This feature is absent in simpler benzodioxane-sulfonamide hybrids .

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

The compound features a unique combination of benzodioxane and sulfonamide moieties. Its chemical structure can be represented as follows:

C13H15NO5S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_5\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Target Enzymes

The primary biological targets of this compound include:

  • Cholinesterases : Enzymes that break down acetylcholine, crucial for neurotransmission.
  • Lipoxygenase : Enzymes involved in the metabolism of arachidonic acid, influencing inflammatory responses.

Mode of Action

The compound acts as an inhibitor of cholinesterase enzymes. By inhibiting these enzymes, it enhances cholinergic signaling in neuronal cells, leading to improved synaptic transmission. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against cholinesterases. For instance:

  • Acetylcholinesterase Inhibition : The compound demonstrated a notable reduction in acetylcholinesterase activity in cultured neuronal cells, leading to increased levels of acetylcholine .

In Vivo Studies

In animal models, the compound has shown promise in enhancing cognitive function and memory retention. For example:

  • A study involving rats treated with the compound exhibited improved performance in maze tests compared to control groups, suggesting enhanced learning and memory capabilities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Cognitive EnhancementImproved synaptic transmission via cholinesterase inhibition.
Neuroprotective EffectsEnhanced cognitive function in animal models.
Anti-inflammatory PropertiesPotential inhibition of lipoxygenase pathways leading to reduced inflammation.

Notable Research Outcomes

  • Cognitive Function : In a controlled study with aged rats, administration of the compound resulted in significant improvements in memory tasks.
  • Inflammatory Response : The compound also displayed anti-inflammatory properties by inhibiting lipoxygenase activity, which could have implications for treating conditions like arthritis .

Q & A

Q. What safety protocols are mandated for handling intermediates like alkyl/aryl halides during synthesis?

  • Safety Measures : Use fume hoods for volatile reagents (e.g., benzenesulfonyl chloride). PPE (gloves, goggles) and waste neutralization (e.g., NaHCO₃ for acidic byproducts) are essential. Monitor air quality for LiH-derived hydrogen gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.